4-[(1-Cyclopropylethyl)amino]butan-2-ol
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Overview
Description
4-[(1-Cyclopropylethyl)amino]butan-2-ol is an organic compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an amino group, which is further connected to a butanol backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyclopropylethyl)amino]butan-2-ol typically involves the reaction of cyclopropyl ethylamine with a butanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining purity and yield, are applicable.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyclopropylethyl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines and alcohol derivatives.
Scientific Research Applications
4-[(1-Cyclopropylethyl)amino]butan-2-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In studies related to enzyme interactions and metabolic pathways.
Industry: Limited use in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-Cyclopropylethyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Cyclopropylmethyl)amino]butan-2-ol
- 4-[(1-Cyclopropylpropyl)amino]butan-2-ol
- 4-[(1-Cyclopropylbutyl)amino]butan-2-ol
Uniqueness
4-[(1-Cyclopropylethyl)amino]butan-2-ol is unique due to its specific cyclopropyl ethyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(1-cyclopropylethylamino)butan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-7(11)5-6-10-8(2)9-3-4-9/h7-11H,3-6H2,1-2H3 |
InChI Key |
CYCCURNXULAZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1CC1)O |
Origin of Product |
United States |
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